molecular formula C20H19NO2 B5709161 4-{[4-(benzyloxy)benzyl]amino}phenol

4-{[4-(benzyloxy)benzyl]amino}phenol

Cat. No. B5709161
M. Wt: 305.4 g/mol
InChI Key: MYNKLGZVBMXIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(benzyloxy)benzyl]amino}phenol, commonly known as BBA, is a chemical compound that belongs to the family of phenols. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug development. BBA is a versatile compound that exhibits a wide range of biochemical and physiological effects, making it an attractive target for further investigation.

Mechanism of Action

The mechanism of action of BBA is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. BBA has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2, which is involved in the inflammatory response. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects
BBA exhibits a wide range of biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. BBA also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, BBA has been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

BBA has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. BBA is also stable under a wide range of conditions, making it suitable for use in various experimental systems. However, there are also some limitations to using BBA in lab experiments. For example, its solubility in water is relatively low, which can limit its use in certain experimental systems. In addition, the effects of BBA can be dose-dependent, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on BBA. One area of interest is the development of BBA-based therapeutics for various diseases. Another area of interest is the elucidation of the mechanism of action of BBA, which could lead to the development of more potent and selective analogs. Finally, the use of BBA as a probe for studying the structure and function of various biological systems is an area of ongoing research.

Scientific Research Applications

BBA has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. BBA has been investigated as a potential therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease. It has also been used as a probe for studying the structure and function of various biological systems.

properties

IUPAC Name

4-[(4-phenylmethoxyphenyl)methylamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-19-10-8-18(9-11-19)21-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-13,21-22H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNKLGZVBMXIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-{[4-(Benzyloxy)benzyl]amino}phenol

Synthesis routes and methods

Procedure details

A mixture composed of 15 g of 4-benzyloxybenzyl chloride and 15 g of 4-aminophenol was refluxed in 200 ml of N,N-dimethylformamide for 30 minutes. After water was added to the reaction mixture, the product was extracted with ethylacetate. The organic layer was washed with water and dried over anhydrous sodium sulfate. After the solvent was distilled off, the resulting crude product was purified by silica gel column chromatography (using a 50:1 mixture of chloroform and acetone as the eluent) to obtain 11 g of 4[-N-(4-benzyloxybenzyl)-amino]phenol.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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